molecular formula C23H22N2O4 B11002650 N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11002650
M. Wt: 390.4 g/mol
InChI Key: ASFINWBFEWFMOV-UHFFFAOYSA-N
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Description

Compound A , is a synthetic organic compound with an intriguing structure. Let’s break it down:

    N-[4-(benzyloxy)phenyl]: This part of the compound consists of a benzene ring substituted with a benzyloxy group (C₆H₅OCH₂-).

    1-(furan-2-ylmethyl): The furan ring (a five-membered heterocycle containing an oxygen atom) is attached to the central pyrrolidine ring.

    5-oxopyrrolidine-3-carboxamide: The core structure is a pyrrolidine ring with a carboxamide group (CONH₂) at position 3 and a ketone (oxo) group at position 5.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H22N2O4/c26-22-13-18(14-25(22)15-21-7-4-12-28-21)23(27)24-19-8-10-20(11-9-19)29-16-17-5-2-1-3-6-17/h1-12,18H,13-16H2,(H,24,27)

InChI Key

ASFINWBFEWFMOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of Compound A involves several steps One common approach is via multistep reactions, starting from commercially available starting materials

    Benzyl Ether Formation: The benzyloxy group is introduced by reacting phenol with benzyl bromide or benzyl chloride.

    Furan Ring Formation: Furan-2-carboxaldehyde undergoes a cyclization reaction to form the furan ring.

    Pyrrolidine Ring Formation: The furan ring is then reacted with an appropriate amine (e.g., 1,4-diaminobutane) to form the pyrrolidine ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the pyrrolidine compound with an appropriate carboxylic acid derivative (e.g., acetic anhydride).

Industrial Production:: While Compound A may not be produced on an industrial scale, its synthesis can be optimized for larger-scale production by fine-tuning reaction conditions and using efficient catalysts.

Chemical Reactions Analysis

Compound A can participate in various chemical reactions:

    Oxidation: The ketone group (5-oxo) can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl ether can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, sodium borohydride (NaBH₄) is commonly used for reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents for various diseases. Its structural components allow it to interact with multiple biological targets, making it a candidate for:

  • Anti-cancer Agents : Preliminary studies indicate that N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exhibits cytotoxic effects on cancer cell lines. For instance, it has been observed to reduce cell viability in small cell lung cancer (SCLC) models at concentrations as low as 15 µM, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is noteworthy. In murine models of acute lung injury, treatment with this compound resulted in decreased markers of inflammation and oxidative stress, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of NF-kB Pathway : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression. This inhibition can lead to reduced inflammatory responses and may enhance the efficacy of existing cancer therapies.
  • Reactive Oxygen Species (ROS) Modulation : Studies indicate that treatment with this compound increases ROS levels in cancer cells, which can lead to apoptosis (programmed cell death). This property is particularly valuable in developing treatments for resistant cancer types.

Case Study 1: Cytotoxicity in Cancer Models

In a controlled study involving SCLC cell lines, this compound demonstrated significant cytotoxicity:

  • Dosage : Effective at concentrations of 15 µM.
  • Mechanism : Induction of oxidative stress leading to increased apoptosis.

Case Study 2: Anti-inflammatory Effects

A study utilizing a murine model of LPS-induced acute lung injury highlighted the compound's anti-inflammatory properties:

  • Outcome : Marked reduction in inflammatory markers such as malondialdehyde.
  • Histological Analysis : Showed decreased infiltration of inflammatory cells, suggesting therapeutic potential for inflammatory diseases.

Materials Science Applications

Beyond medicinal chemistry, this compound can be explored for applications in materials science due to its unique structural properties:

  • Polymer Chemistry : Its functional groups may allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical or thermal properties.

Mechanism of Action

The precise mechanism of action for Compound A remains an area of research. It likely interacts with specific cellular targets, affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

While Compound A is unique due to its specific substituents, similar compounds include other pyrrolidine derivatives with different functional groups.

Biological Activity

N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolidine ring
  • A furan moiety
  • A benzyloxy phenyl group

This unique combination of functional groups contributes to its biological activity, particularly in the modulation of various biochemical pathways.

Research indicates that this compound may interact with multiple biological targets, including:

  • Monoamine Oxidase B (MAO-B) : Compounds with similar structures have demonstrated selective inhibition of MAO-B, which is crucial in the treatment of neurodegenerative disorders such as Parkinson's disease .
  • Prostaglandin Receptors : The compound's structural analogs have been studied for their effects on prostaglandin receptors, particularly EP receptors involved in inflammatory responses .

1. Inhibition of Monoamine Oxidase B

A study on related compounds revealed that derivatives featuring the benzyloxy group exhibited potent and selective inhibition of MAO-B. For instance, a compound similar to this compound showed an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory potential compared to established inhibitors like rasagiline .

2. Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by antagonizing EP receptors. This suggests that this compound may also possess anti-inflammatory effects through modulation of prostaglandin signaling pathways .

Case Study 1: Neuroprotective Effects

In a study evaluating neuroprotective properties, derivatives of the compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated significant neuroprotection and reduced inflammation in cell cultures treated with these derivatives, highlighting their potential role in neurodegenerative diseases .

Case Study 2: Selectivity and Potency

Research comparing various derivatives showed that those containing the furan and benzyloxy groups had enhanced selectivity for MAO-B over MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .

Data Summary

Activity IC50 Value (µM) Selectivity Target
MAO-B Inhibition0.062Highly SelectiveNeuroprotection
Anti-inflammatory ActivityN/APotentially EffectiveEP Receptors

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